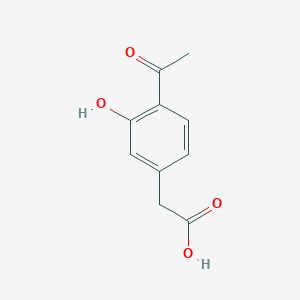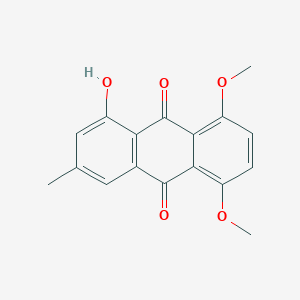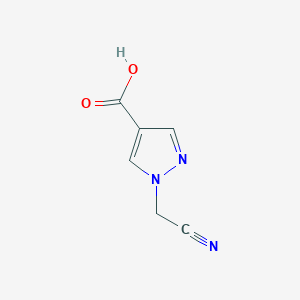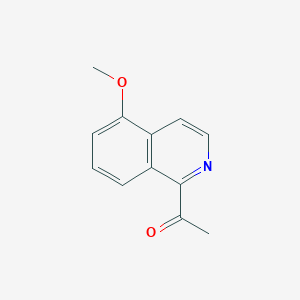
3-Chloro-2-phenoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-phenoxypyridine is an organic compound with the molecular formula C11H8ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a phenoxy group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
3-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Chloro-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides
作用机制
The mechanism of action of 3-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in the context of its antimicrobial properties, it may inhibit bacterial enzymes, disrupting essential metabolic pathways .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A chlorinated pyridine with similar reactivity but different substitution pattern.
3-Chloropyridine: Another isomer with the chlorine atom at the third position but lacking the phenoxy group.
4-Chloropyridine: Chlorine substitution at the fourth position, used in different synthetic applications
Uniqueness
3-Chloro-2-phenoxypyridine is unique due to the presence of both a chlorine atom and a phenoxy group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
3-chloro-2-phenoxypyridine |
InChI |
InChI=1S/C11H8ClNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H |
InChI 键 |
URYCIVHNRNJTBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
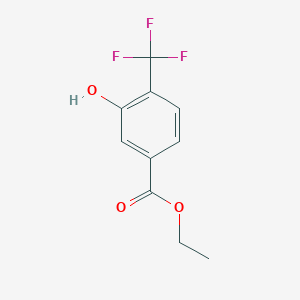


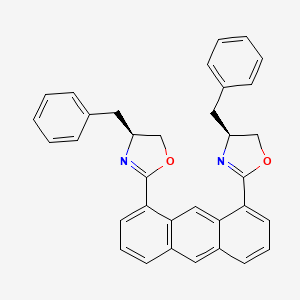
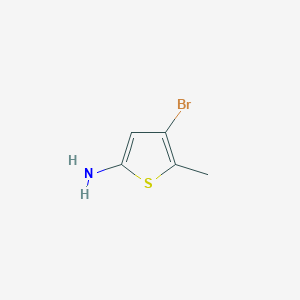
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
